

In-Depth Technical Guide: The Kinase Selectivity Profile of DDR-TRK-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ddr-trk-1*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **DDR-TRK-1**, a potent chemical probe for the Discoidin Domain Receptors (DDRs) and Tropomyosin Receptor Kinases (TRKs). This document details its inhibitory activity against its primary targets and a broad panel of kinases, outlines the experimental methodologies used for these characterizations, and visualizes the relevant signaling pathways.

Quantitative Kinase Selectivity Profile

DDR-TRK-1 has been extensively profiled to determine its potency and selectivity across the human kinome. The following tables summarize the quantitative data from various in vitro and cellular assays.

Table 1: In Vitro Biochemical Potency of DDR-TRK-1

This table presents the half-maximal inhibitory concentrations (IC₅₀) of **DDR-TRK-1** against its primary kinase targets as determined by a radiometric assay.

Kinase Target	IC50 (nM)
DDR1	27
DDR2	4.5
TRKA	43
TRKB	3.6
TRKC	2.9
Data from a radiometric assay performed with an ATP concentration of 10 μ M. [1]	

Table 2: Cellular Target Engagement of DDR-TRK-1 in NanoBRET™ Assays

This table summarizes the cellular potency of **DDR-TRK-1** in NanoBRET™ Target Engagement assays, which measure the ability of the compound to bind to its target kinases within a live cellular environment.

Kinase Target	Cellular IC50 (nM)
DDR1	104
DDR2	175
TRKA	448
TRKB	142

Table 3: Dissociation Constants (Kd) and Selectivity of DDR-TRK-1

This table provides the dissociation constants (Kd) for **DDR-TRK-1** against its primary targets and key off-targets, offering a measure of binding affinity. The data is derived from a broad kinase screen.

Kinase Target	Kd (nM)
Primary Targets	
DDR1	4.7
TRKB	22
TRKC	18
TRKA	100
Off-Targets	
CDK11	370
MUSK	530
EPHA8	550

DDR-TRK-1 is highly selective, showing minimal activity against a large panel of 461 additional kinases when screened at a concentration of 1 μ M.[\[2\]](#) The closest off-target with significant binding is CDK11.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radiometric Biochemical Kinase Assay

The in vitro inhibitory activity of **DDR-TRK-1** against DDR1, DDR2, TRKA, TRKB, and TRKC was determined using a radiometric assay format.

- Kinases: Recombinant human kinase domains of DDR1, DDR2, TRKA, TRKB, and TRKC.
- Substrate: Specific peptide or protein substrates for each kinase.
- ATP: The concentration of ATP was maintained at 10 μ M.
- Protocol:

- The kinase, substrate, and **DDR-TRK-1** (at various concentrations) were incubated in a reaction buffer.
- The kinase reaction was initiated by the addition of [γ -³³P]ATP.
- The reaction mixture was incubated at a controlled temperature to allow for substrate phosphorylation.
- The reaction was stopped, and the phosphorylated substrate was separated from the residual [γ -³³P]ATP, typically by spotting onto a filter membrane.
- The amount of incorporated radioactivity on the filter was quantified using a scintillation counter.
- IC₅₀ values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

NanoBRET™ Target Engagement Assay

The cellular target engagement of **DDR-TRK-1** was quantified using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay.

- Cell Line: HEK293 cells were used for transient expression of the kinase-NanoLuc® fusion proteins.
- Reagents:
 - Plasmids encoding N- or C-terminal fusions of the target kinases (DDR1, DDR2, TRKA, TRKB) with NanoLuc® luciferase.
 - NanoBRET™ K-4 tracer.
 - NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
- Protocol:
 - HEK293 cells were transiently transfected with the respective kinase-NanoLuc® fusion vector.

- Transfected cells were seeded into 96-well plates.
- Cells were treated with the NanoBRET™ Tracer K-4 and varying concentrations of **DDR-TRK-1**.
- The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added to the wells.
- The BRET signal, generated by energy transfer from the NanoLuc® donor to the tracer acceptor when bound to the target kinase, was measured on a suitable plate reader.
- The displacement of the tracer by **DDR-TRK-1** results in a decrease in the BRET signal, from which IC50 values were determined.

KINOMEScan® Selectivity Profiling

The broad kinase selectivity of **DDR-TRK-1** was assessed using the KINOMEScan® platform, a competition binding assay.

- Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Kinase Panel: A comprehensive panel of 468 kinases (scanMAX) was utilized for the screening.
- Protocol:
 - A solution of **DDR-TRK-1** was incubated with a panel of DNA-tagged kinases.
 - The kinase-inhibitor mixtures were then exposed to an immobilized, broad-spectrum kinase inhibitor.
 - Kinases not bound by **DDR-TRK-1** will bind to the immobilized inhibitor and be captured on a solid support.
 - The amount of each kinase captured was quantified by qPCR.

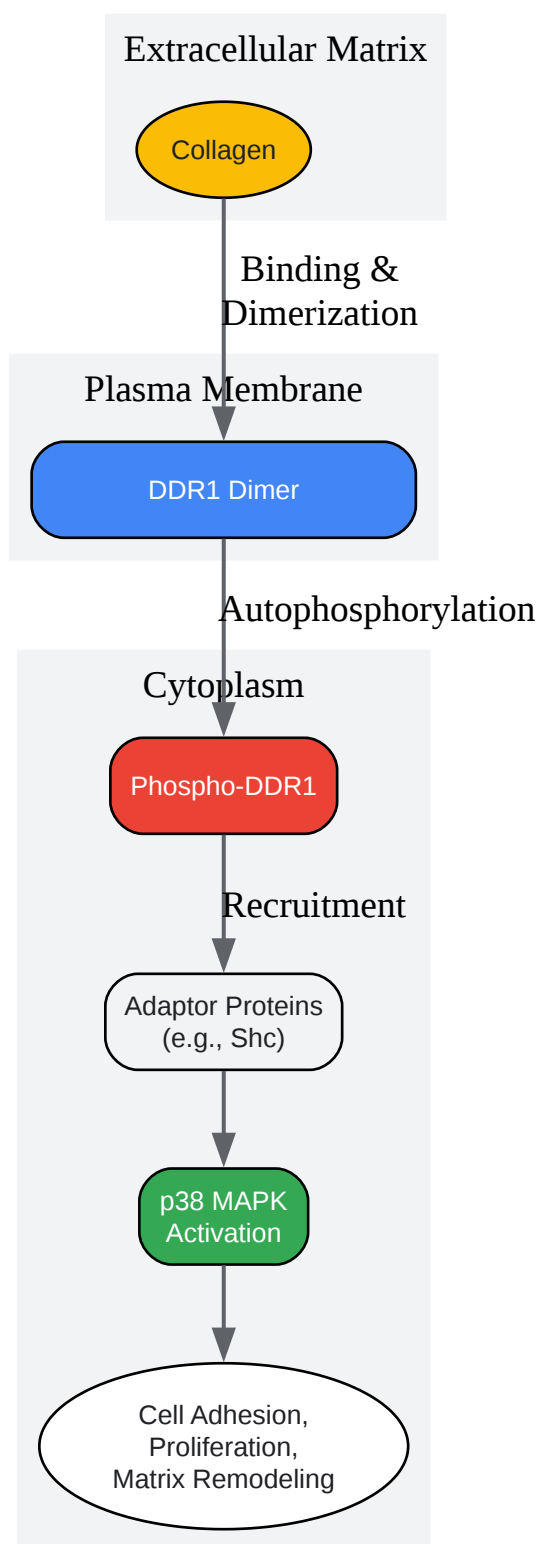
- The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, relative to a DMSO control. Dissociation constants (K_d) were determined from dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the workflow of the KINOMEscan® assay.

DDR1 Signaling Pathway

Collagen binding to DDR1 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, proliferation, and matrix remodeling. A key pathway involves the activation of p38 MAPK.

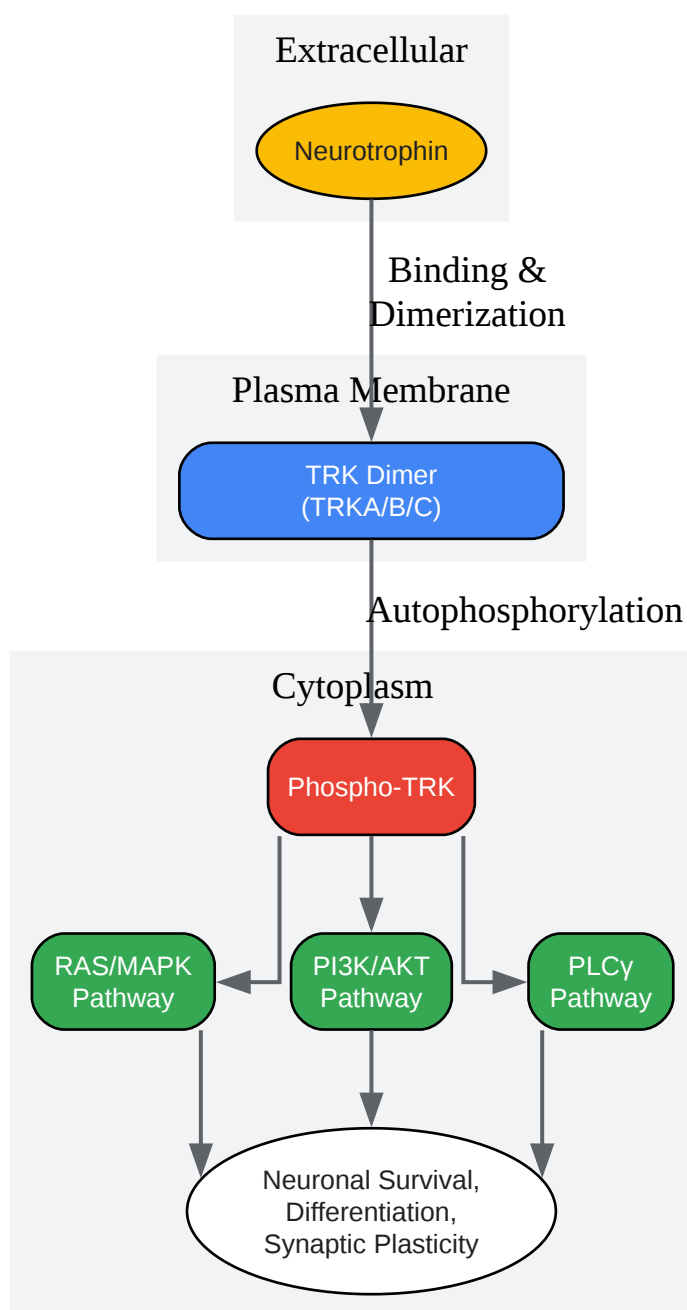


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DDR1 Signaling Pathway Activation

TRK Signaling Pathway

Neurotrophin binding to TRK receptors leads to their dimerization and autophosphorylation, activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLC γ cascades, which are crucial for neuronal survival and differentiation.

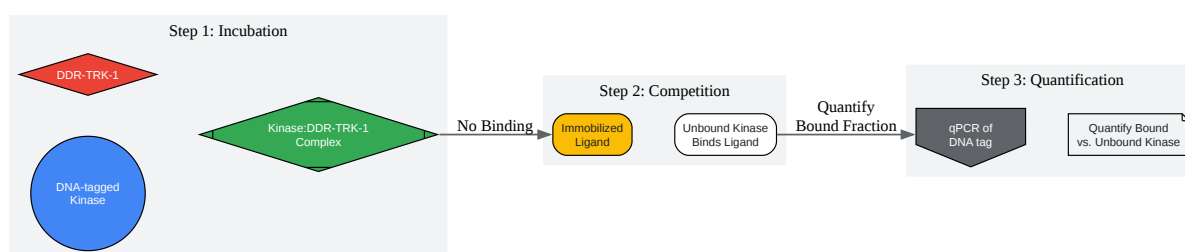


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TRK Receptor Signaling Cascades

KINOMEScan® Experimental Workflow

This diagram illustrates the competitive binding principle of the KINOMEScan® assay used for determining the selectivity of **DDR-TRK-1**.



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References

- 1. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
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